molecular formula C14H21F2NO4 B7451603 rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-difluorooctahydro-1H-isoindole-3a-carboxylic acid

rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-difluorooctahydro-1H-isoindole-3a-carboxylic acid

Cat. No.: B7451603
M. Wt: 305.32 g/mol
InChI Key: ZYHVYMFHWZQITD-ZANVPECISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-difluorooctahydro-1H-isoindole-3a-carboxylic acid: is a complex organic compound characterized by its unique structural features, including a tert-butoxycarbonyl group and difluorinated octahydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-difluorooctahydro-1H-isoindole-3a-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and tert-butyl carbamate.

    Formation of Isoindole Core: The cyclohexanone undergoes a series of reactions to form the octahydroisoindole core. This involves cyclization reactions facilitated by catalysts and specific reaction conditions.

    Introduction of Difluoro Groups: The difluorination is achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled temperature conditions to ensure selective fluorination.

    Protection and Deprotection Steps: The tert-butoxycarbonyl group is introduced as a protecting group during the synthesis to prevent unwanted reactions at specific sites. This group is later removed under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This includes:

    Batch Processing: Utilizing large reactors for batch synthesis, ensuring precise control over reaction parameters.

    Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and scalability.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-difluorooctahydro-1H-isoindole-3a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups depending on the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-difluorooctahydro-1H-isoindole-3a-carboxylic acid is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may confer specific biological activities, making it a candidate for further development in drug discovery programs.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-difluorooctahydro-1H-isoindole-3a-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-octahydro-1H-isoindole-3a-carboxylic acid: Lacks the difluoro groups, which may result in different chemical and biological properties.

    rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-dichlorooctahydro-1H-isoindole-3a-carboxylic acid: Contains chlorine atoms instead of fluorine, potentially altering its reactivity and biological activity.

Uniqueness

The presence of the difluoro groups in rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-difluorooctahydro-1H-isoindole-3a-carboxylic acid imparts unique properties, such as increased stability and specific reactivity patterns. These features make it distinct from other similar compounds and valuable for specific applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3aR,7aR)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F2NO4/c1-12(2,3)21-11(20)17-7-9-6-14(15,16)5-4-13(9,8-17)10(18)19/h9H,4-8H2,1-3H3,(H,18,19)/t9-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHVYMFHWZQITD-ZANVPECISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CCC2(C1)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC(CC[C@@]2(C1)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.